molecular formula C15H14ClNO4S B5883669 methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate

methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate

Cat. No. B5883669
M. Wt: 339.8 g/mol
InChI Key: BNNYEHNXCRVGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is also known as MK-0524, and it is a selective inhibitor of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1).

Scientific Research Applications

Methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate has been extensively studied for its potential use in various scientific research applications. One of its primary applications is in the field of inflammation research. The inhibition of mPGES-1 by this compound has been shown to reduce inflammation in animal models, making it a potential therapeutic agent for inflammatory diseases such as arthritis and asthma.

Mechanism of Action

The mechanism of action of methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate involves the inhibition of the enzyme mPGES-1. This enzyme is responsible for the production of prostaglandin E2 (PGE2), which is a key mediator of inflammation. By inhibiting mPGES-1, this compound reduces the production of PGE2, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain. Additionally, it has been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate in lab experiments is its selectivity for mPGES-1. This selectivity allows for the specific inhibition of PGE2 production without affecting other pathways. However, one limitation of using this compound is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate. One potential direction is the development of new therapeutic agents for inflammatory diseases based on this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in other applications, such as cancer research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential for use in various scientific research applications. Its selectivity for mPGES-1 and its ability to reduce inflammation make it a promising therapeutic agent for inflammatory diseases. Further research is needed to fully understand its effects and potential applications.

Synthesis Methods

The synthesis of methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate involves several steps. The first step is the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenylacetic acid to form the intermediate compound, 4-{[(4-chlorophenyl)sulfonyl]amino}phenylacetic acid. This intermediate is then reacted with methanol and a catalyst to yield the final product, this compound.

properties

IUPAC Name

methyl 2-[4-[(4-chlorophenyl)sulfonylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)10-11-2-6-13(7-3-11)17-22(19,20)14-8-4-12(16)5-9-14/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNYEHNXCRVGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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